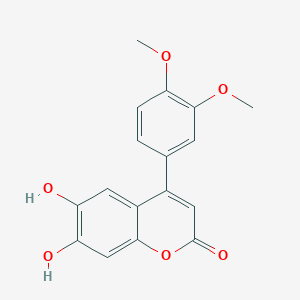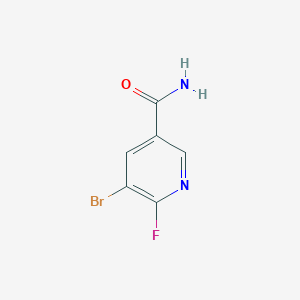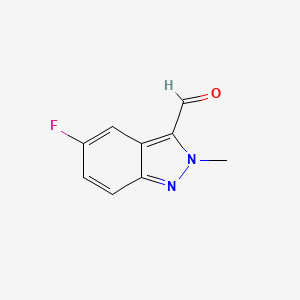![molecular formula C12H6N2O2S2 B13660073 (E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)
(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound that features a bithienopyrrole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thienyl and pyrrolyl precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce fully reduced bithienopyrrole compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich and electron-deficient sites, facilitating electron transfer processes. This interaction can modulate the activity of various enzymes and proteins, influencing biological pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thienopyrrole derivatives: Compounds with similar core structures but different substituents.
Bithiophene derivatives: Compounds with two thiophene rings connected by various linkers.
Pyrrolylidene derivatives: Compounds featuring the pyrrolylidene moiety with different functional groups.
Uniqueness
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione stands out due to its unique electronic properties and structural features. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H6N2O2S2 |
|---|---|
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
6-(5-hydroxy-4H-thieno[3,2-b]pyrrol-6-yl)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C12H6N2O2S2/c15-11-7(9-5(13-11)1-3-17-9)8-10-6(2-4-18-10)14-12(8)16/h1-4,13,15H |
InChI-Schlüssel |
GMENQHOFDZHZKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1NC(=C2C3=C4C(=NC3=O)C=CS4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


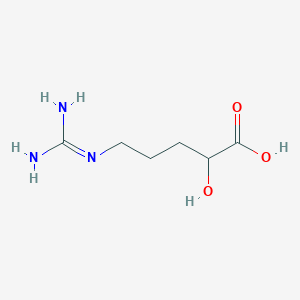
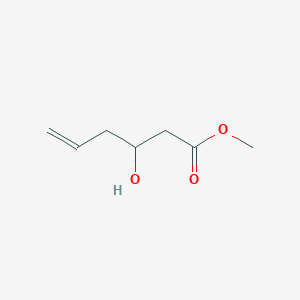
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
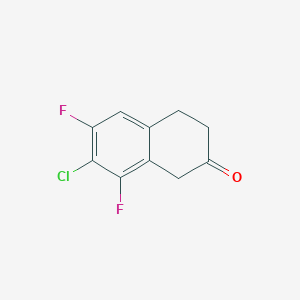
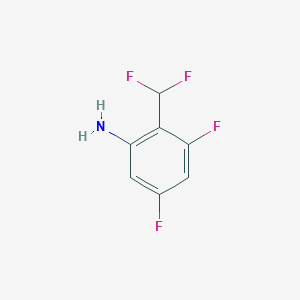

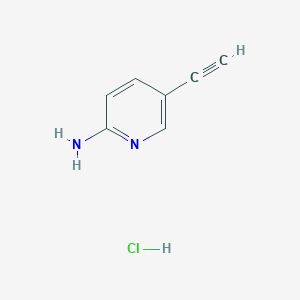
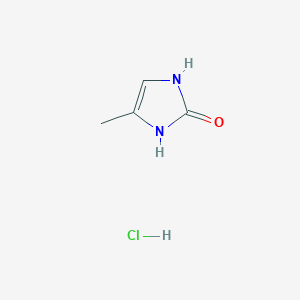
![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)
